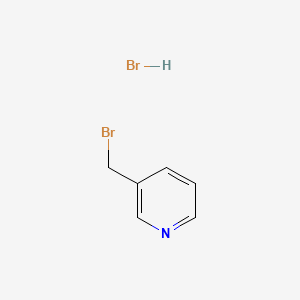

3-(Bromomethyl)pyridine hydrobromide

Übersicht

Beschreibung

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block. It is commonly used in organic synthesis due to its reactivity and versatility. The compound has the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . It is typically found as a white to yellow crystalline powder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(bromomethyl)pyridine hydrobromide involves the bromination of 3-methylpyridine. This reaction is typically carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to improve the yield . The reaction proceeds as follows:

C6H7N+Br2→C6H6BrN+HBr

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with a range of nucleophiles, forming C–N, C–O, or C–S bonds. This reactivity is critical for constructing pyridine-based derivatives.

Reaction with Amines

- Example : Reaction with diamines or primary amines yields pyridylmethyl-substituted amines.

Conditions : Sodium hydride (NaH) in THF/DMF at 0°C to room temperature .

Mechanism : Deprotonation of the amine followed by SN2 attack on the bromomethyl carbon.

Yield : Up to 61% for alkylation of steroidal amines (e.g., galeterone) .

Reaction with Alcohols/Phenols

- Example : Alkylation of hydroxyl groups in cyclotriguaiacylene to form ether linkages .

Conditions : NaH in DMF, 48 hours at room temperature.

Yield : 44.1% after chromatography .

Elimination and Polymerization

The compound is prone to elimination under basic conditions, forming reactive intermediates or undesired byproducts.

- Polymerization Risk : Rapid polymerization occurs in the absence of stabilizers, necessitating immediate use after extraction .

- Base-Induced Elimination : Treatment with aqueous Na2CO3 generates free 3-(bromomethyl)pyridine, which is highly reactive .

Cross-Coupling Reactions

The bromomethyl group participates in metal-catalyzed couplings, enabling C–C bond formation.

Buchwald-Hartwig Amination

- Example : Palladium-catalyzed coupling with aryl halides to form bipyridyl structures.

Catalyst : Pd(OAc)₂/XPhos.

Conditions : 100°C in dioxane with Cs₂CO₃ .

Reduction to Methylpyridine

Oxidation to Pyridine Carboxylic Acid

- Reagents : KMnO₄ or RuO₄.

Product : Nicotinic acid derivatives.

Rupatadine Intermediate

3-(Bromomethyl)pyridine hydrobromide is a key intermediate in synthesizing rupatadine, an antihistamine. The bromomethyl group facilitates coupling with pyrazolopyrimidine cores .

Synthetic Route :

Reaction Optimization and Challenges

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

3-(Bromomethyl)pyridine hydrobromide serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromomethyl group can be substituted with nucleophiles to form new carbon-nitrogen bonds. For instance, it has been used to synthesize derivatives of pyridine through reactions with amines or other nucleophiles.

- Formation of Pyridine Derivatives: The compound has been utilized in the synthesis of substituted pyridines, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Inhibitory Activity: It has been identified as an inhibitor of specific protein interactions, such as blocking the association of Pim kinase with the protein Enhancer of Decapping 3 (EDC3). This interaction is relevant in cancer research, where Pim kinases are implicated in tumorigenesis .

- Antimicrobial Studies: Research has shown that brominated pyridine derivatives exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents .

Material Science

In material science, this compound is used in the development of novel materials:

- Polymer Chemistry: It can be employed as a monomer or crosslinking agent in the synthesis of polymers with specific properties. For example, it has been used in the preparation of pyridine-containing polymers that exhibit unique thermal and mechanical properties .

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the utility of this compound in synthesizing a series of pyridine derivatives through nucleophilic substitution reactions. The reactions were conducted under controlled conditions using potassium carbonate as a base and acetone as a solvent, yielding products with high purity and yield (up to 72%) .

| Reaction Conditions | Yield | Product |

|---|---|---|

| Reflux in acetone with potassium carbonate | 72% | 6-(2-Picolinyloxy)-2-cyanobenzothiazole |

Case Study 2: Antimicrobial Efficacy

Another comprehensive study evaluated the antimicrobial efficacy of several brominated pyridine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

| Compound | Antimicrobial Activity | Target Microorganisms |

|---|---|---|

| This compound | High | E. coli, S. aureus |

Wirkmechanismus

The mechanism of action of 3-(bromomethyl)pyridine hydrobromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. This reactivity is exploited in the synthesis of complex molecules where the bromomethyl group acts as a leaving group, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 4-(Bromomethyl)pyridine hydrobromide

- 3-(Chloromethyl)pyridine hydrochloride

- 3-(Iodomethyl)pyridine hydriodide

Uniqueness

3-(Bromomethyl)pyridine hydrobromide is unique due to its specific position of the bromomethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct reactivity patterns and selectivity in synthetic applications .

Biologische Aktivität

3-(Bromomethyl)pyridine hydrobromide (CAS No. 4916-55-6) is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various bioactive molecules, including those used in cancer therapy and treatment of allergic conditions.

- Molecular Formula : C₆H₇Br₂N

- Molecular Weight : 252.93 g/mol

- Melting Point : 150-155°C

- Boiling Point : 265.2°C at 760 mmHg

- Density : Not available

- Flash Point : 114.2°C

Synthesis and Derivatives

This compound can be synthesized through various methods, including bromination of pyridine derivatives. It is often used as a precursor in the synthesis of more complex structures, which exhibit enhanced biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate. Notably, it has been reported to enhance the activity of compounds targeting cMet kinases, which are implicated in several cancers such as non-small-cell lung carcinoma and gastric carcinoma .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound:

- In vitro Studies : Compounds derived from this intermediate have shown significant activity against various cancer cell lines, including HeLa and MCF-7 cells, through mechanisms such as inhibition of angiogenesis and modulation of matrix metalloproteinases (MMPs) .

- Case Study : A derivative demonstrated promising results in shell-less chick chorioallantoic membrane assays, indicating its potential as an anticancer agent by inhibiting blood vessel formation in tumor tissues .

The mechanism through which this compound exerts its biological effects includes:

- Inhibition of Kinases : Compounds derived from this intermediate have been shown to inhibit cMet and p38 kinases, which play crucial roles in tumor growth and inflammation .

- Antimicrobial Properties : While primarily studied for its anticancer properties, some derivatives also exhibit antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Toxicological Profile

The safety data for this compound indicate that it can cause skin corrosion and irritation upon contact. It is classified under several hazard categories due to its corrosive nature .

| Hazard Classification | Description |

|---|---|

| Skin Corrosion/Irritation | Category 1B (H314) |

| Acute Toxicity | Category 4 (H302, H312, H332) |

Research Findings

Recent research has focused on the synthesis of novel derivatives and their biological evaluations:

- Synthesis Efficiency : A study reported a yield of 72% for a reaction involving this compound under specific conditions .

- Anticancer Studies : The docking studies showed promising binding affinities with MMP-2 and MMP-9 enzymes, suggesting that derivatives could effectively inhibit these targets in cancer therapy .

Eigenschaften

IUPAC Name |

3-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPUOJKUXFUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507530 | |

| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-55-6 | |

| Record name | 4916-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)pyridine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical chemistry?

A1: 3-(Bromomethyl)-5-methylpyridine hydrobromide serves as a crucial building block in the multi-step synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria (hives). The bromide substituent in 3-(bromomethyl)-5-methylpyridine hydrobromide enables further chemical transformations, ultimately leading to the desired structure of rupatadine.

Q2: Can you describe a novel and efficient method for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide?

A2: A recent study highlights a streamlined approach to synthesize 3-(bromomethyl)-5-methylpyridine hydrobromide, starting with 5-methylnicotinic acid. [] This method boasts a total yield of 65.9% and stands out for its simplicity, efficiency, and environmentally friendly nature. While the specific reaction steps are not detailed in the provided abstract, the use of 5-methylnicotinic acid as a starting material suggests a multi-step synthesis involving transformations of the carboxylic acid functional group and bromination. This approach presents a potentially advantageous alternative to previously established methods for preparing this important intermediate. You can find more details about this synthesis in the research article published here: .

Q3: How does the reactivity of 3-bromomethyl pyridine hydrobromide compare to its isomer, 4-bromomethylpyridine, in polymerization reactions?

A3: Research indicates that 4-bromomethylpyridine exhibits higher reactivity compared to 3-bromomethyl pyridine hydrobromide in solution polymerization reactions. [] Interestingly, in the case of 4-bromomethylpyridine, the oligomers demonstrate greater reactivity than the monomer itself, a phenomenon attributed to mesomeric effects. This difference in reactivity highlights how the position of the bromomethyl group on the pyridine ring significantly influences the compound's behavior in polymerization reactions. For a deeper understanding of the polymerization kinetics and the influence of the counterion on polymer properties, refer to the research article: .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.